molecular formula C7H6BrNO3 B13273287 3-Amino-2-bromo-5-hydroxybenzoic acid

3-Amino-2-bromo-5-hydroxybenzoic acid

Cat. No.: B13273287
M. Wt: 232.03 g/mol
InChI Key: QDRHEOJJFIFFOA-UHFFFAOYSA-N
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Description

3-Amino-2-bromo-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a bromine atom at the 2-position, and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-bromo-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 3-amino-5-hydroxybenzoic acid. The reaction typically uses bromine in an organic solvent such as acetic acid, with the temperature controlled to ensure selective bromination at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-bromo-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Benzoic Acids: Products from substitution reactions.

    Carbonyl Compounds: Products from oxidation reactions.

    Amides and Imines: Products from condensation reactions.

Scientific Research Applications

3-Amino-2-bromo-5-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-bromo-5-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes or interfere with cellular processes by binding to active sites or altering protein functions . The compound’s bromine and hydroxyl groups play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-bromo-5-hydroxybenzoic acid is unique due to the presence of both an amino group and a bromine atom, which confer distinct reactivity patterns and potential applications. Its combination of functional groups allows for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

3-amino-2-bromo-5-hydroxybenzoic acid

InChI

InChI=1S/C7H6BrNO3/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2,10H,9H2,(H,11,12)

InChI Key

QDRHEOJJFIFFOA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)N)O

Origin of Product

United States

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